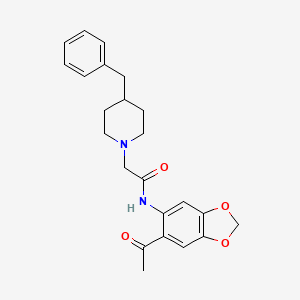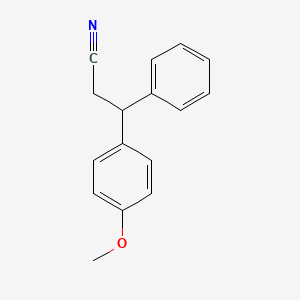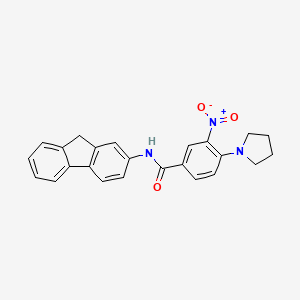![molecular formula C20H27ClN2S B4085887 N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4085887.png)
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea
描述
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea, also known as AET or PK11195, is a selective ligand for the peripheral benzodiazepine receptor (PBR). This receptor is located in the outer mitochondrial membrane and is involved in several physiological processes, including steroidogenesis, apoptosis, and immune response. AET has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology.
作用机制
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea binds to the PBR, which is located in the outer mitochondrial membrane. The exact mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea is not fully understood, but it is believed to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in cell death and apoptosis.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to inhibit the activity of the mitochondrial permeability transition pore, which is involved in cell death and apoptosis.
实验室实验的优点和局限性
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has several advantages for lab experiments, including its selectivity for the PBR, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for research on N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea, including the development of more selective ligands for the PBR, the investigation of the role of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea in neuroinflammation and neurodegeneration, the exploration of the potential of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea as a therapeutic agent for cancer and autoimmune diseases, and the elucidation of the exact mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea.
科学研究应用
N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of microglia, which are immune cells in the brain that play a crucial role in neuroinflammation and neurodegeneration. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to reduce the severity of brain damage in animal models of stroke and traumatic brain injury.
In oncology, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve their efficacy.
In immunology, N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response. N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea has also been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2S/c1-13(20-9-15-6-16(10-20)8-17(7-15)11-20)23-19(24)22-12-14-2-4-18(21)5-3-14/h2-5,13,15-17H,6-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYQRJFDYERMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4085804.png)


![N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085827.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4085842.png)
![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085844.png)
![7-(difluoromethyl)-5-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4085866.png)

![N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4085879.png)

![2-chloro-N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4085893.png)
![7-(difluoromethyl)-5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085902.png)
![2,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4085909.png)